molecular formula C15H12ClFN2O2 B2860626 N-benzyl-N'-(3-chloro-4-fluorophenyl)oxamide CAS No. 329078-66-2

N-benzyl-N'-(3-chloro-4-fluorophenyl)oxamide

Cat. No. B2860626
CAS RN: 329078-66-2
M. Wt: 306.72
InChI Key: UXQXSMDRMGOHEQ-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(3-chloro-4-fluorophenyl)oxamide” is a chemical compound with the molecular formula C15H12ClFN2O2 and a molecular weight of 306.72 .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(3-chloro-4-fluorophenyl)oxamide” consists of a benzyl group attached to an oxamide group, which is further substituted with a 3-chloro-4-fluorophenyl group .


Physical And Chemical Properties Analysis

“N-benzyl-N’-(3-chloro-4-fluorophenyl)oxamide” is a solid compound with a molecular weight of 306.72 .

Scientific Research Applications

Antipathogenic Activity of Halogenated Benzamide Derivatives

Research into various halogen-substituted benzamide derivatives has revealed significant antipathogenic properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds, characterized by their halogenated aryl substituents, have demonstrated potential as novel antimicrobial agents with antibiofilm capabilities. The inclusion of halogen atoms, particularly fluorine and chlorine, in the molecular structure has been correlated with enhanced biological activity, suggesting that N-benzyl-N'-(3-chloro-4-fluorophenyl)oxamide may also possess similar antipathogenic qualities (Limban, Marutescu, & Chifiriuc, 2011).

Crystallographic and Polymorphic Studies

Studies on related fluorinated and chlorinated benzamides have highlighted their complex polymorphic behaviors and crystal structures. Such analyses are crucial for understanding the solid-state properties of these compounds, which can affect their formulation and efficacy in pharmaceutical applications. The detailed examination of their crystal packing, hydrogen bonding, and weak intermolecular interactions provides insights into the stability and solubility of these compounds, which could be relevant for this compound (Chopra & Row, 2008; Chopra & Row, 2005).

Fluorescent Sensing and Detection

Halogenated benzamides have also been investigated for their potential as fluorescent sensors for detecting toxic chemicals. The design of fluorescent probes incorporating such motifs allows for the selective and sensitive detection of hazardous substances, indicating that this compound could be explored for similar sensing applications. The intramolecular charge transfer processes and specific interactions with analytes of interest are critical for the development of efficient and selective sensing systems (Zhang et al., 2017).

properties

IUPAC Name

N-benzyl-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-8-11(6-7-13(12)17)19-15(21)14(20)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQXSMDRMGOHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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